Product packaging for JZ-4109(Cat. No.:)

JZ-4109

Cat. No.: B1192988
M. Wt: 338.41
InChI Key: XXCCBJLQMRHXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of β-Glucocerebrosidase (GCase) in Cellular Homeostasis

β-Glucocerebrosidase (GCase), also known as acid-β-glucosidase, is a lysosomal hydrolase encoded by the GBA1 gene . Its primary function is to catalyze the hydrolysis of glucosylceramide (GlcCer) into ceramide and glucose within the lysosome, a process essential for maintaining cellular lipid metabolism and lysosomal integrity . GCase activity is vital for the normal catabolism of glycosphingolipids . Beyond its lysosomal role, GCase has also been identified as a mitochondrial protein that contributes to the integrity of respiratory chain complex I and cellular energy homeostasis . This dual localization underscores its broad significance in cellular function.

Role of GCase Dysfunction in Neurological Disorders and Lysosomal Storage Diseases

Mutations in the GBA1 gene can lead to diminished or defective GCase activity, resulting in the intracellular accumulation of glucosylceramide and glucosylsphingosine (B128621) . This accumulation is a primary etiological factor in lysosomal storage disorders and significantly contributes to neurodegenerative processes .

Gaucher's disease (GD) is the most common lysosomal storage disorder, caused by biallelic (homozygous or compound heterozygous) mutations in the GBA1 gene, leading to a marked decrease in GCase activity . This deficiency results in the accumulation of GlcCer and glucosylsphingosine (GluSph) within the lysosomes of macrophages, forming characteristic "Gaucher cells" that infiltrate various organs . GD is classified into three types: type 1, which typically lacks neurological symptoms, and neuronopathic types 2 and 3, characterized by neurological impairment, although the clinical presentation is often a continuum . Over 300 GBA1 mutations have been described, with N370S and L444P being among the most common .

Heterozygous mutations in the GBA1 gene are the most common genetic risk factor for Parkinson's disease (PD), significantly increasing an individual's likelihood of developing the disease . Approximately 5-15% of individuals with PD carry a GBA1 mutation, and these mutations are associated with an earlier age of onset and a higher risk of cognitive impairment and psychiatric symptoms . Brain autopsy studies have shown decreased GCase levels even in some cases of idiopathic PD without GBA1 mutations, suggesting a broader role for GCase dysfunction in PD pathogenesis . The exact mechanisms linking GCase deficiency to PD pathogenesis are still being elucidated but involve the accumulation of α-synuclein, impaired lysosomal function, and endoplasmic reticulum (ER)-associated stress . A bidirectional relationship exists between GCase dysfunction and α-synuclein accumulation, forming a pathogenic feedback loop .

GBA1 mutations are also a significant genetic risk factor for Dementia with Lewy Bodies (DLB), a neurodegenerative disorder characterized by progressive cognitive decline, visual hallucinations, and parkinsonism . Studies have confirmed a strong association between GBA1 mutations and DLB, with carriers often presenting a more severe phenotype, including earlier symptom onset and more pronounced motor and cognitive dysfunctions . Reduced GCase activity in the substantia nigra has been shown to contribute to increased α-synuclein levels and DLB manifestation .

GBA1 Mutations as a Genetic Risk Factor for Parkinson's Disease

Contextualizing JZ-4109 within GCase Research

This compound is a potent quinazoline (B50416) modulator that has emerged as a significant compound in GCase research due to its ability to stabilize the enzyme and enhance its activity . Research has demonstrated that this compound can stabilize both wild-type GCase and the N370S mutant, which is a common mutation associated with both Gaucher and Parkinson's diseases . This stabilization leads to an increase in GCase abundance and activity in fibroblast cells derived from patients with Parkinson's and Gaucher diseases .

Detailed mechanistic studies, including X-ray crystallography at 2.2 Å resolution, have revealed that this compound acts as an allosteric modulator . It binds to an allosteric site located in close proximity to the active site of the enzyme, specifically modifying a lysine (B10760008) residue (Lys346) . A crucial finding is that this compound induces the dimerization of GCase, a process strongly associated with increased GCase enzyme activity . This dimerization was observed through various techniques, including native mass spectrometry, crystal structure analysis, and size exclusion chromatography with multi-angle light scattering detection .

Despite its stabilizing and abundance-increasing effects, this compound is also noted to inhibit GCase activity by binding near the active site . This suggests that this compound needs to dissociate once the enzyme reaches the lysosomes to prevent competition with the natural substrate . The discovery of this allosteric binding site and the observed GCase dimerization provide novel insights into the enzyme's mechanism and offer a foundation for the rational design of new GCase modulators for therapeutic applications in Gaucher and Parkinson's diseases .

Detailed Research Findings

Research into this compound has provided quantitative data on its effects on GCase activity and abundance in cellular models.

Table 1: Effect of this compound on GCase Activity and Abundance

Cell Type / GCase StatusConcentration of this compoundObserved EffectCitation
Homozygous N370S-mutant fibroblast cells (Type 1 GD patient)2 µMApproximately 2-fold increase in GCase protein abundance and activity
PD- and GD-derived fibroblast cellsNot specifiedStabilization of wild-type and N370S mutant GCase; increased GCase abundance
Healthy donor cellsNot specifiedSignificantly increased GCase levels and activity
Gaucher type 1 patient cellsNot specifiedSignificantly increased GCase levels and activity

Table 2: Allosteric Binding and Dimerization Induced by this compound

Mechanism/ObservationMethod of CharacterizationKey FindingCitation
Allosteric Binding SiteX-ray crystallography (2.2 Å resolution), covalent modification strategy (using JZ-5029)Identified allosteric binding site near active site; Lys346 modified
GCase DimerizationNative mass spectrometry, crystal structure, size exclusion chromatography with multi-angle light scattering detector, negative staining transmission electron microscopyThis compound induced GCase dimer formation, which correlated with increased GCase activity

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.41

IUPAC Name

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4- amine

InChI

InChI=1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)

InChI Key

XXCCBJLQMRHXKM-UHFFFAOYSA-N

SMILES

C1(C2=CC=CN=C2)=NC(NC3CC4=C(C=CC=C4)C3)=C5C=CC=CC5=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JZ4109;  JZ-4109;  JZ 4109

Origin of Product

United States

Molecular Mechanism of Action of Jz 4109 on β Glucocerebrosidase

Stabilization of GCase Conformation

Stabilization of Wild-Type GCase

Research has demonstrated that JZ-4109 effectively stabilizes wild-type GCase. Treatment of fibroblast cells from healthy controls with this compound led to a significant increase in both GCase protein abundance and enzyme activity. This suggests that this compound acts as a pharmacological chaperone, promoting the correct folding and stability of the naturally occurring enzyme, thereby enhancing its functional levels within cells. Further cellular assays confirmed that this compound increased mature lysosome GCase levels and enhanced enzyme activity in these cells.

Stabilization of N370S Mutant GCase

Beyond its effects on wild-type GCase, this compound has shown significant efficacy in stabilizing the N370S mutant GCase, a common mutation found in Type 1 Gaucher disease patients. In homozygous N370S mutant fibroblast cells, this compound treatment resulted in a substantial increase in both GCase protein abundance and activity. This stabilization is crucial for restoring the function of the degradation-prone mutant enzyme, allowing it to traffic properly to the lysosomes and resume its catalytic activity.

The stabilization effect of this compound is linked to its ability to induce GCase dimerization. This compound binds to an allosteric site on GCase, specifically modifying Lys346, which is located at the interface of the GCase dimer. This binding promotes the formation of a stable GCase dimer, a conformation that is associated with increased enzyme activity and stability. The crystal structure analysis at 2.2 Å resolution revealed this allosteric binding site and the dimerization induced by this compound.

This compound as a Non-Iminosugar GCase Modulator

This compound is characterized as a potent quinazoline (B50416) modulator and is distinctly classified as a non-iminosugar compound. This classification is significant because, historically, many pharmacological chaperones for GCase, such as isofagomine, belong to the iminosugar class. The development of non-iminosugar GCase modulators like this compound is driven by the aim to achieve greater selectivity and improved drug-like properties compared to their iminosugar counterparts. this compound's chemical structure, N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine, confirms its non-iminosugar nature.

Comparative Mechanistic Analysis with Other GCase Modulators

The mechanistic profile of this compound presents notable differences when compared to other established GCase modulators, particularly iminosugar-based compounds like isofagomine (IFG) and substrate reduction therapies like miglustat, as well as other chaperones like ambroxol.

Table 1: Comparative Mechanistic Analysis of GCase Modulators

ModulatorChemical ClassPrimary Mechanism of ActionBinding SiteEffect on GCase DimerizationEffect on GCase Activity
This compound Quinazoline (Non-Iminosugar)Pharmacological chaperone, stabilizes GCase, increases abundance, promotes dimerization.Allosteric (Lys346) Induces dimerization Increases
Isofagomine (IFG) IminosugarPharmacological chaperone, stabilizes GCase.Active siteDoes not induce dimerization Increases mutant GCase activity (e.g., 1.6-fold for N370S at 10 µM)
Miglustat IminosugarSubstrate Reduction Therapy (SRT), competitive and reversible inhibitor of glucosylceramide synthase.Glucosylceramide synthaseNot directly applicable to GCase dimerization as its primary action is on substrate synthesis.Indirectly improves GCase function by reducing substrate load.
Ambroxol Non-IminosugarPharmacological chaperone, mechanism largely unclear but suggested to bind near active site.Unknown, possibly near active siteNot explicitly linked to dimerization in provided sources.Improves GCase function.

This compound acts as an inhibitory modulator of GCase, binding to an allosteric site and promoting the formation of a stable GCase dimer. This dimerization is strongly correlated with increased GCase enzyme activity. In contrast, iminosugar inhibitors like isofagomine (IFG) are known to stabilize GCase by binding to its active site. While IFG can increase mutant GCase activity, it does not induce GCase dimerization. The potent inhibitory activity of this compound, with an IC50 value of 8 nM against wild-type recombinant GCase, is notably higher than that of isofagomine (112 nM).

Miglustat, another therapeutic agent for Gaucher disease, operates through a distinct mechanism as a substrate reduction therapy (SRT). It functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for synthesizing glucosylceramide, thereby reducing the accumulation of the substrate rather than directly modulating GCase activity through chaperoning. Ambroxol, a non-iminosugar GCase modulator, also improves GCase function, though its exact binding mode and precise mechanism are still largely unclear, with some docking studies suggesting binding close to the GCase active site. The newly discovered allosteric site and the observed GCase dimerization induced by this compound provide novel mechanistic insights for the rational design of future GCase modulators.

Cellular and Biochemical Effects of Jz 4109 on Gcase Activity and Abundance

Impact on GCase Protein Abundance

Immunoblotting Analysis of GCase Levels

Immunoblotting analyses have revealed that treatment with JZ-4109 significantly increases GCase protein abundance in various cell types. In fibroblast cells derived from healthy controls, this compound treatment led to a substantial increase in GCase protein levels . More critically, in homozygous N370S mutant fibroblast cells obtained from patients with type-1 Gaucher's disease, this compound also resulted in a significant increase in GCase protein abundance . This observed increase in protein levels is not attributed to enhanced GBA mRNA expression, suggesting a post-transcriptional mechanism, likely involving protein stabilization .

Table 1: Influence of this compound on GCase Protein Abundance in Fibroblast Cells

Cell TypeTreatment Concentration (µM)Effect on GCase Protein AbundanceSource
Healthy Control Fibroblasts0.2, 2Significantly increased
N370S Mutant Fibroblasts0.2, 2Significantly increased
N370S Mutant Fibroblasts2~2-fold increase

Rescue and Trafficking of Misfolded GCase

A key mechanism of action for pharmacological chaperones like this compound involves rescuing misfolded proteins and facilitating their correct trafficking to their functional locations.

Lysosomal Localization Studies

This compound plays a crucial role in the proper trafficking of GCase. By stabilizing GCase, particularly misfolded mutant forms, this compound helps ensure the enzyme reaches the lysosomes, where it exerts its catalytic activity . This rescue and trafficking mechanism is essential for restoring deficient GCase activity in conditions like Gaucher's disease, where misfolded GCase often accumulates in the endoplasmic reticulum (ER) .

Endoplasmic Reticulum Quality Control Modulation

Impaired GCase maturation within the endoplasmic reticulum (ER) is a characteristic feature of Gaucher's disease-associated mutations, often leading to the degradation of misfolded GCase through the ER-associated degradation (ERAD) pathway . This compound modulates the ER quality control system by stabilizing GCase, preventing its premature degradation . This stabilization is partly achieved by promoting the dimerization of GCase . This compound binds to an allosteric site located at the interface of the GCase dimer, specifically modifying lysine (B10760008) residue Lys346, which stabilizes the dimer form and exposes the active site, thereby contributing to increased enzyme activity .

Effects on Glycosylation Status of GCase (e.g., Endo H and PNGase F Assays)

The glycosylation status of GCase is an indicator of its maturation and trafficking through the cellular secretory pathway. Endo H and PNGase F assays are instrumental in assessing this. GCase undergoes N-linked glycosylation in the ER, and its sensitivity to Endo H (Endo H sensitive) or resistance to it (Endo H resistant, indicating post-ER processing) provides insights into its localization . PNGase F, on the other hand, removes almost all types of N-linked glycosylation, regardless of their processing stage .

Studies using Endo H and PNGase F assays have shown that this compound treatment affects GCase maturation . The shift from Endo H sensitive to Endo H resistant forms of GCase upon this compound treatment indicates that the compound facilitates the proper folding and trafficking of GCase from the ER to the Golgi apparatus and subsequently to the lysosomes . This suggests that this compound enables GCase to bypass the ER quality control mechanisms that would otherwise target misfolded proteins for degradation .

Investigation in iPSC-Derived Neuronal Models

Induced pluripotent stem cell (iPSC)-derived neuronal models are valuable tools for studying neurodegenerative diseases like Parkinson's disease and Gaucher's disease, particularly those linked to GCase dysfunction . While this compound has been shown to stabilize wild-type and N370S mutant GCase and increase GCase abundance in patient-derived fibroblast cells relevant to both Parkinson's and Gaucher's diseases , direct and detailed studies specifically investigating the effects of this compound in iPSC-derived neuronal models are not extensively detailed in the provided literature. However, the broader concept of using small molecules as pharmacological chaperones to improve GCase function in iPSC-derived neurons from Parkinson's disease patients has been demonstrated with other compounds, highlighting the relevance of such models for GCase modulator research . The ability of this compound to stabilize GCase and enhance its activity in patient-derived fibroblasts suggests its potential applicability in these advanced cellular models.

Structural and Biophysical Characterization of Jz 4109 Gcase Interactions

X-ray Crystallography Studies of GCase-JZ-4109 Complex

X-ray crystallography has been instrumental in elucidating the precise binding mode of JZ-4109 within the GCase enzyme, revealing an allosteric interaction that promotes enzyme stabilization.

The crystal structure of GCase in complex with a non-iminosugar modulator, which includes insights into this compound's binding, was obtained at a resolution of 2.2 Å. This high-resolution structure provided detailed insights into the interaction. Key crystallographic parameters are summarized in Table 1. The structure revealed that the modulator covalently binds to a specific lysine (B10760008) residue, Lys346, located at the dimerization interface of GCase.

Table 1: X-ray Crystallography Data for GCase-Modulator Complex

ParameterValueSource Index
Resolution2.20 Å
R-Value Free (Depositor)0.210
R-Value Work (Depositor)0.189
Space GroupP 1 21 1
Unit Cell Length (a)94.91 Å
Unit Cell Angle (α)90°
Total Structure Weight230.63 kDa
Atom Count16,966
Modeled Residue Count1,987
Deposited Residue Count1,988
Unique Protein Chains1

The crystal structure unequivocally revealed an allosteric binding site for this compound on GCase. This binding site is strategically located between the two GCase enzyme units, supporting the notion that this compound stabilizes the GCase in its dimeric form. The interactions at this site, particularly hydrophobic interactions between the ligand and both GCase monomers, are crucial for the potent modulatory activity of this compound. The identification of this allosteric pocket at the dimer interface provides a new mechanistic understanding of GCase modulation.

Resolution and Structural Details of the Complex

Native Mass Spectrometry for Protein Oligomerization

Native mass spectrometry (nMS) studies provided further evidence for the ligand-induced oligomerization of GCase, complementing the structural data obtained from crystallography.

Native mass spectrometry confirmed the dimerization of GCase induced by modulator binding. Specifically, native top-down mass spectrometry was employed to pinpoint the sites of covalent modification, identifying two potentially modified lysines. Further studies using a covalent modifier, JZ-5029, which is related to this compound, demonstrated that it binds to Lys346 at the dimerization interface, thereby enhancing GCase dimerization.

The studies consistently demonstrated that this compound promotes the dimerization of GCase. This ligand-induced assembly was observed to correlate strongly with the compound's enzyme activity, suggesting that the ability of GCase modulators to induce dimer formation is a key factor in their mechanism of action. Beyond native mass spectrometry and crystallography, transmission electron microscopy (TEM) studies independently confirmed the GCase dimer conformation induced by the ligand, reinforcing the observed mechanism of action.

Detection and Analysis of GCase Dimerization

Size Exclusion Chromatography with Multiangle Light Scattering (SEC-MALS)

SEC-MALS experiments provided quantitative data on the molecular weight and oligomeric state of GCase in the presence of this compound, confirming the dimerization observed by other methods. This technique is particularly valuable for determining the absolute molecular weight and oligomeric state of macromolecules in solution.

SEC-MALS analysis revealed that GCase was stabilized as a dimer when in the presence of this compound. These experiments involved determining the molecular weights of GCase both alone and in mixtures with varying concentrations of this compound. The SEC-MALS system utilized for these studies typically includes an HPLC system equipped with an 18-angle MALS light scattering detector, a refractive index detector, and a quasi-elastic light scattering (QELS) detector, allowing for accurate mass measurements and characterization of oligomeric states. The strong correlation between induced GCase dimer formation and compound enzyme activity further supported the role of dimerization in the mechanism of action of this compound.

Quantification of Dimeric Species

The formation of GCase dimeric species in the presence of this compound has been quantitatively assessed through advanced mass spectrometry techniques. Native mass spectrometry (nMS) experiments have revealed the abundant presence of a species with a molecular weight approximately twice that of the GCase monomer, unequivocally indicating the formation of dimeric GCase upon this compound binding . This direct observation provides quantitative evidence for the dimerization event. The stabilization of GCase as a dimer, as observed by SEC-MALS, further supports and quantifies this induced oligomerization .

Table 1: Quantification of GCase Oligomeric States in the Presence of this compound

MethodObservationImplicationReference
Native Mass SpectrometryAbundant species with ~2x monomer molecular weightDirect evidence of GCase dimer formation
SEC-MALSGCase stabilized as a dimerConfirmation of induced dimerization in solution
Analytical UltracentrifugationDimerization induced by ligand bindingChange in hydrodynamic properties due to dimerization

Transmission Electron Microscopy (TEM) for Dimer Confirmation

Transmission Electron Microscopy (TEM) studies have provided visual confirmation of the GCase dimer induced by this compound. Negative staining TEM experiments confirmed the dimeric form, suggesting a "butterfly-shaped" dimer structure in both solution and crystal states . This structural insight complements the hydrodynamic and mass spectrometry data, offering a visual representation of the this compound-induced GCase dimer.

Spectroscopic Methods for Binding Affinity Determination

While specific binding affinity (Kd) values for this compound determined directly by spectroscopic methods like Surface Plasmon Resonance (SPR) are not explicitly detailed in the provided search results, the interaction and its impact on GCase stability have been assessed using biophysical techniques. Thermal melting curves have shown that this compound induces an increase in the melting temperature (Tm) of GCase, indicating a stabilizing effect on the enzyme's thermal denaturation profile . This increase in Tm is a direct spectroscopic indicator of a strong binding interaction between this compound and GCase, leading to enhanced protein stability. The potency of this compound as an in vitro enzyme inhibitor, with dose-response curves, also implicitly reflects its binding affinity to GCase . Furthermore, X-ray crystallography has provided atomic-level detail of a related covalent modulator (JZ-5029) binding to an allosteric site at the GCase dimer interface, which indirectly supports the binding mode of this compound .

Table 2: Spectroscopic and Structural Evidence of this compound-GCase Binding

MethodObservationImplicationReference
Thermal Melting CurvesIncrease in GCase melting temperature (Tm)Stabilization of GCase, indicative of binding
X-ray Crystallography (with JZ-5029)Allosteric binding site at dimer interface (2.2 Å resolution)Structural basis for this compound's binding mode and dimerization
Dose-response curves (inhibition)Potent inhibitory activity of this compoundIndirect measure of binding potency

Pre Clinical Research Implications and Future Directions

Potential Therapeutic Modality for Gaucher's Disease

Gaucher's disease (GD), the most prevalent lysosomal storage disorder, is characterized by a deficiency in GCase activity, primarily due to mutations in the GBA1 gene. This deficiency leads to the accumulation of glucosylceramide (GluCer) within lysosomes, resulting in cellular dysfunction and clinical manifestations . JZ-4109, a potent quinazoline (B50416) modulator, has demonstrated the ability to stabilize both wild-type and the N370S mutant GCase, a common mutation in Type 1 Gaucher's disease .

Studies in patient-derived fibroblast cells, including those from individuals with homozygous N370S mutations, have shown that this compound significantly increases GCase protein abundance and enzyme activity . For instance, treatment with this compound at 2 µM for three days led to a notable increase in GCase protein levels and enzyme activity in healthy control fibroblast cells . Similarly, in homozygous N370S mutant fibroblast cells, this compound treatment resulted in a substantial increase in both GCase protein abundance and activity, approximately two-fold at 2 µM concentration . This suggests that this compound acts by stabilizing GCase, thereby enhancing its enzymatic function within cells . The observed increase in GCase protein abundance was not attributed to increased GBA mRNA expression, indicating a post-transcriptional mechanism of action, likely involving improved protein folding and trafficking to the lysosomes .

The following table summarizes the observed effects of this compound on GCase in cellular models:

Cell TypeThis compound ConcentrationEffect on GCase Protein AbundanceEffect on GCase ActivityReference
Healthy Control Fibroblasts0.2, 2 µMSignificantly IncreasedSignificantly Increased
Homozygous N370S Fibroblasts2 µMSignificantly IncreasedSignificantly Increased
HEK cells (Lysosomal enrichment)Not specifiedImproved LevelsImproved Activity

Implications for Parkinson's Disease Therapeutics

Mutations in the GBA1 gene, the gene encoding GCase, are recognized as a significant genetic risk factor for Parkinson's disease (PD) and dementia with Lewy bodies (DLB) . GCase dysfunction and the accumulation of its substrate, glucosylceramide (GluCer), have been linked to the formation of toxic α-synuclein oligomers, which are implicated in PD pathogenesis .

This compound's ability to stabilize GCase and enhance its activity in cellular models, including patient-derived fibroblast cells, suggests its potential as a therapeutic strategy for Parkinson's disease . By restoring proper GCase function, this compound could potentially mitigate the accumulation of harmful lipid substrates and reduce α-synuclein pathology, thereby offering a disease-modifying approach for synucleinopathies . Preclinical studies have indicated that non-iminosugar GCase modulators, such as this compound, can be effective in reducing α-synuclein inclusions and associated downstream toxicity in induced pluripotent stem cell (iPSC)-derived human midbrain dopamine (B1211576) neurons, demonstrating a therapeutic effect in PD models .

Rational Design of Next-Generation GCase Modulators

The discovery of this compound has provided crucial insights into the mechanism of GCase modulation, paving the way for the rational design of more effective next-generation GCase modulators .

A key finding regarding this compound is its interaction with an allosteric binding site on GCase . Through X-ray crystallography, the precise lysine (B10760008) residue modified by the this compound-derived probe JZ-5029 was identified as Lys346 . This residue is located at the interface of the GCase dimer, and its modification by the modulator stabilizes the dimer form, which in turn exposes the active site .

The induction of GCase dimerization by this compound and its derivatives has been confirmed by various techniques, including native mass spectrometry, crystal structure analysis, size exclusion chromatography with multiangle light scattering detection, and negative staining transmission electron microscopy . This dimerization is strongly associated with increased GCase enzyme activity . The elucidation of this allosteric site and the mechanism of dimerization provides a novel framework for designing new GCase modulators that can enhance enzyme activity by promoting this beneficial conformational change .

While this compound demonstrates potent GCase modulation, it also exhibits inhibitory activity by binding close to the enzyme's active site . This characteristic suggests that this compound might need to dissociate from the enzyme once it reaches the lysosomes to avoid competing with the natural substrate . This limitation has spurred research into developing non-inhibitory pharmacological chaperones that can stabilize GCase without impeding its catalytic function within the lysosome . The understanding gained from this compound's allosteric binding and dimerization mechanism is crucial for guiding the design of such non-inhibitory compounds, aiming for chaperones that can improve GCase folding and trafficking while allowing full enzymatic activity in the lysosomal environment .

Targeting the Allosteric Site for Enhanced Efficacy

Investigation of this compound in Advanced Preclinical Models

The initial success of this compound in cellular models has laid the groundwork for further investigation in more complex preclinical systems. While specific detailed non-human in vivo studies focusing solely on this compound's GCase activity are not extensively detailed in the provided search results, the broader context of GCase modulators and their potential in animal models is acknowledged. For example, preliminary in vivo assays with humanized mouse models of Gaucher's disease have shown enhanced GCase activity levels in relevant tissues, including the brain, when using novel GCase activators . This indicates the feasibility and importance of such in vivo studies to assess the therapeutic potential of GCase modulators like this compound in a whole-organism context. The ability of this compound to increase mature lysosomal GCase levels and enhance enzyme activity in cellular assays provides strong rationale for pursuing advanced preclinical investigations .

Development of Analytical Tools and Probes Based on this compound

This compound has been instrumental in the development of analytical tools and probes that have significantly advanced the understanding of GCase's mechanism of action. A notable example is JZ-5029, a lysine-targeted inactivator derived from this compound . This covalent modification strategy was crucial for in vitro mechanistic studies .

JZ-5029 facilitated the first crystal structure of GCase with a non-iminosugar modulator covalently bound at 2.2 Å resolution . This achievement allowed researchers to precisely identify Lys346 as the modified residue and confirm the allosteric binding site . The stable GCase dimer form produced by inactivation with JZ-5029 enabled its purification and further characterization, including by negative staining transmission electron microscopy, which supported a butterfly-shaped dimer in solution and in crystal . This highlights JZ-5029's utility as a probe for isolating and studying specific GCase conformations, providing invaluable insights for future drug discovery efforts .

Broader Impact on Lysosomal Enzyme Chaperone Research

The pre-clinical research on this compound, a potent small molecule modulator of β-glucocerebrosidase (GCase), has significantly advanced the field of lysosomal enzyme chaperone research, particularly concerning lysosomal storage disorders (LSDs) and related neurodegenerative conditions. Lysosomal storage disorders are a group of over 70 genetic metabolic diseases characterized by lysosomal dysfunction, often due to mutations in genes encoding lysosomal enzymes, leading to misfolded proteins and substrate accumulation . Pharmacological chaperones (PCs) represent a promising therapeutic strategy by binding to and stabilizing these misfolded enzymes, thereby facilitating their correct folding and trafficking to the lysosomes, and ultimately restoring their catalytic activity .

This compound exemplifies the potential of this approach, primarily through its demonstrated efficacy in modulating GCase, an enzyme deficient in Gaucher disease and implicated in Parkinson's disease . Mutations in the GBA1 gene, which encodes GCase, are the genetic cause of Gaucher disease and a significant risk factor for Parkinson's disease .

Detailed Research Findings and Implications:

The impact of this compound on lysosomal enzyme chaperone research stems from several key findings:

Potent GCase Modulation: this compound has been identified as one of the most potent non-iminosugar GCase modulators, significantly increasing GCase protein abundance and activity in cells from healthy donors and, crucially, in homozygous N370S-mutant fibroblast cells derived from type 1 Gaucher disease patients . This enhancement of GCase activity is approximately two-fold at 2 µM concentration in patient fibroblasts .

Novel Allosteric Mechanism: A pivotal contribution of this compound research is the elucidation of a novel allosteric binding site on GCase . Unlike many traditional pharmacological chaperones that act as competitive inhibitors by binding to the enzyme's active site, this compound operates through an allosteric mechanism . It promotes the dimerization of GCase by binding at the interface between two GCase enzymes, stabilizing this dimer form . This dimerization is strongly correlated with increased GCase enzyme activity .

Mechanistic Insight into Enzyme Function: The discovery of this allosteric site and the observed GCase dimerization provides profound new mechanistic insights into GCase regulation and function . This understanding is critical for developing more effective therapeutic strategies, as it reveals alternative pathways for enzyme modulation beyond direct active site interaction .

Rational Design of Future Modulators: The detailed characterization of this compound's binding site and its dimerization-inducing mechanism facilitates the rational design of novel GCase modulators . This moves the field beyond empirical screening and allows for targeted development of compounds with specific allosteric properties, potentially leading to chaperones with improved efficacy, reduced off-target effects, and better pharmacokinetic profiles.

Broader Applicability to LSDs: The success of this compound as a pharmacological chaperone for GCase highlights the broader potential of this therapeutic modality for other lysosomal enzymes affected by misfolding mutations in various LSDs . By demonstrating that small molecules can effectively stabilize and enhance the activity of misfolded lysosomal enzymes through allosteric mechanisms, this compound research paves the way for similar chaperone-based strategies across the spectrum of lysosomal storage disorders. The ability of this compound to enhance GCase levels and activity in lysosomes further supports its potential as a therapeutic agent .

Q & A

Q. What is the molecular mechanism of JZ-4109 in modulating β-glucocerebrosidase (GCase) activity?

this compound acts as a noniminosugar inhibitor with nanomolar potency (IC50 = 8 nM) through mixed inhibition kinetics, characterized by increased Km and decreased Vmax in enzyme assays. It stabilizes GCase via thermal shift assays (ΔT ≈ 8°C), enhancing cellular protein abundance and activity without altering mRNA levels. Methodologically, enzyme kinetics should be analyzed using Lineweaver-Burk plots to confirm inhibition type, supplemented by thermal denaturation assays to assess stabilization .

Q. How can researchers validate the cellular efficacy of this compound in GCase-deficient models?

Standard protocols include treating fibroblast cultures with this compound (e.g., 0.2–2 µM for 72 hours) and quantifying GCase protein levels via immunoblotting and enzyme activity in lysates using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside). Control for confounding factors by measuring GBA mRNA via qPCR to exclude transcriptional effects .

Q. What experimental controls are critical for this compound studies to ensure reproducibility?

  • Use recombinant wild-type GCase for in vitro assays.
  • Include isofagomine (IFG) as a positive control for inhibition.
  • Validate cellular results with orthogonal methods (e.g., activity assays vs. protein quantification).
  • Adhere to reporting standards for compound characterization (e.g., purity ≥95% by HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

Systematic SAR analysis should focus on quinazoline scaffold modifications, evaluating substituent effects on IC50, selectivity, and cellular permeability. Computational docking (e.g., with GCase crystal structures) can predict binding interactions, followed by synthesizing analogs for kinetic profiling and thermal shift validation. Prioritize derivatives with improved pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. What statistical approaches resolve contradictions between in vitro inhibition and cellular activity data?

In cases where in vitro inhibition does not correlate with cellular outcomes (e.g., unexpected activity spikes), apply multivariate regression to assess variables like compound uptake, lysosomal pH effects, or off-target interactions. Use paired t-tests or ANOVA to compare dose-response curves across assays, and employ sensitivity analyses to identify confounding variables .

Q. How should researchers design experiments to assess this compound's allosteric binding effects on GCase dimerization?

Utilize size-exclusion chromatography or native PAGE to monitor GCase oligomerization states under this compound treatment. Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes. Validate functional impacts using activity assays under dimer-promoting conditions (e.g., low detergent concentrations) .

Q. What methodologies confirm target engagement of this compound in vivo?

  • Employ fluorescent or biotinylated this compound probes for pull-down assays in tissue homogenates.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with GCase activity.
  • Apply positron emission tomography (PET) with radiolabeled this compound to track biodistribution .

Methodological Guidelines

Q. How to ensure reproducibility of this compound studies across labs?

  • Report detailed synthetic protocols (e.g., Supporting Information Schemes) and characterization data (NMR, HRMS).
  • Deposit raw kinetic data (e.g., initial velocity vs. substrate concentration) in public repositories.
  • Standardize assay conditions (pH, temperature, buffer composition) as per Beilstein Journal of Organic Chemistry guidelines .

Q. What frameworks (e.g., FINER, PICO) apply to formulating hypotheses about this compound's therapeutic potential?

  • PICO : Population (e.g., GCase-deficient models), Intervention (this compound dosage), Comparison (IFG or vehicle), Outcome (enzyme activity, lysosomal function).
  • FINER : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel mechanism), Novel (addresses stabilization vs. inhibition duality), Ethical (animal model justification), Relevant (translational potential for Gaucher disease) .

Q. How to address discrepancies in thermal shift vs. cellular activity data for this compound?

  • Test compound stability under assay conditions (e.g., HPLC post-incubation).
  • Evaluate cellular proteostasis pathways (e.g., autophagy inhibitors) to determine if this compound's effects are proteasome-dependent.
  • Use isothermal titration calorimetry (ITC) to measure binding affinity independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JZ-4109
Reactant of Route 2
Reactant of Route 2
JZ-4109

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.